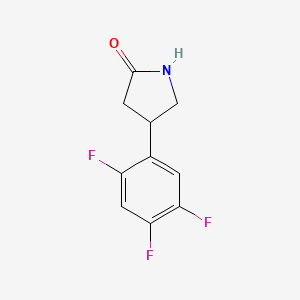
Ethyl 2-((4-(tert-butyl)-2-cyanocyclohex-1-EN-1-YL)oxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-((4-(tert-butyl)-2-cyanocyclohex-1-EN-1-YL)oxy)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a cyclohexene ring, which is further substituted with a tert-butyl group and a cyano group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-(tert-butyl)-2-cyanocyclohex-1-EN-1-YL)oxy)acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Additionally, the tert-butyl and cyano groups can be introduced through specific substitution reactions on the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-((4-(tert-butyl)-2-cyanocyclohex-1-EN-1-YL)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-((4-(tert-butyl)-2-cyanocyclohex-1-EN-1-YL)oxy)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Ethyl 2-((4-(tert-butyl)-2-cyanocyclohex-1-EN-1-YL)oxy)acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical pathways. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and ethanol, which can further interact with biological systems .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-((4-(tert-butyl)-2-cyanocyclohex-1-EN-1-YL)oxy)acetate can be compared with similar compounds such as:
Ethyl 2-((4-(tert-butyl)-2-cyanocyclohex-1-EN-1-YL)oxy)propanoate: Similar structure but with a propanoate ester group.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring instead of a cyclohexene ring.
The uniqueness of this compound lies in its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C15H23NO3 |
|---|---|
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
ethyl 2-(4-tert-butyl-2-cyanocyclohexen-1-yl)oxyacetate |
InChI |
InChI=1S/C15H23NO3/c1-5-18-14(17)10-19-13-7-6-12(15(2,3)4)8-11(13)9-16/h12H,5-8,10H2,1-4H3 |
InChI-Schlüssel |
HOEPNGYZUXUUBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC1=C(CC(CC1)C(C)(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Chloro-3-{[3-(dimethylamino)propyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride](/img/structure/B13049540.png)




